Pyridazinone, 2-6

Sortase A inhibition IC50 comparison Pyridazinone SAR

Pyridazinone, 2-6 (BDBM33319; C17H14N2O3, MW 294.30 g/mol), is a 5-hydroxy-2-phenyl-6-(benzyloxy)pyridazin-3-one derivative identified from a ChemBridge high-throughput screening library of 30,000 compounds. It belongs to the pyridazinone class of sortase A (SrtA) inhibitors, characterized by a pyridazinone core with variable substituents at the 2- and 6-positions.

Molecular Formula C17H14N2O3
Molecular Weight 294.30 g/mol
Cat. No. B3844472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridazinone, 2-6
Molecular FormulaC17H14N2O3
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=NN(C2=O)C3=CC=CC=C3)O
InChIInChI=1S/C17H14N2O3/c20-15-11-18-19(14-9-5-2-6-10-14)17(21)16(15)22-12-13-7-3-1-4-8-13/h1-11,20H,12H2
InChIKeyASKDGWBKKRFJAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridazinone 2-6: Core Identity, Screening Origin, and Defined Inactivity Profile for Sortase A Inhibitor Research


Pyridazinone, 2-6 (BDBM33319; C17H14N2O3, MW 294.30 g/mol), is a 5-hydroxy-2-phenyl-6-(benzyloxy)pyridazin-3-one derivative identified from a ChemBridge high-throughput screening library of 30,000 compounds [1]. It belongs to the pyridazinone class of sortase A (SrtA) inhibitors, characterized by a pyridazinone core with variable substituents at the 2- and 6-positions [2]. Unlike its potent congeners, compound 2-6 exhibits a quantitatively defined loss of inhibitory activity against both Staphylococcus aureus and Bacillus anthracis SrtA enzymes (IC50 > 50 µM in both systems), establishing it as a structurally well-characterized, inactive control compound within a thoroughly annotated structure-activity relationship (SAR) series [2].

Why Pyridazinone 2-6 Cannot Be Replace by a Generic Active Analog: The Critical Role of SAR-Paired Inactivity for Target Engagement Studies


Within the pyridazinone SrtA inhibitor series, IC50 values span over three orders of magnitude, from 0.20 µM (compound 2-1) to >50 µM (compound 2-6), driven solely by variation of the R1 and R2 substituents on the pyridazinone core [1]. Simple substitution of 2-6 with a more potent analog, such as 2-5 (IC50 = 9.3 µM against SA SrtA) or 2-1 (0.20 µM), would disqualify the compound from its designated function as a validated, activity-absent control in biochemical and cellular SrtA assays [1]. Because compound 2-6 retains the identical core scaffold and molecular weight range as active series members but completely lacks enzyme inhibition, it is uniquely positioned to discriminate between SrtA-dependent and SrtA-independent phenotypes, a role that cannot be fulfilled by any active or partially active pyridazinone derivative [2]. Furthermore, compound 2-6's simultaneous inactivity against both S. aureus and B. anthracis SrtA enzymes (IC50 > 50 µM in both assays) provides a dual-species negative reference that is absent in compounds retaining residual activity against either ortholog [1].

Pyridazinone 2-6 Quantitative Differentiation: Head-to-Head SAR Data for Sortase A Inhibition Assay Selection


Complete Loss of SrtA Inhibition Compared to the Most Potent Analog 2-1 (IC50 >50 µM vs 0.20 µM)

Compound 2-6 exhibits a >250-fold reduction in SrtA inhibitory potency relative to the most active pyridazinone analog 2-1, which carries -SH and -OEt substituents at the R1 and R2 positions, respectively [1]. This inactivity is not due to the absence of the core pyridazinone scaffold, but solely to the specific combination of -OH (R1) and -OCH2Ph (R2) substituents, as demonstrated by the >50 µM IC50 values recorded in fluorescence-based SrtA cleavage assays under identical conditions (pH 7.5, 25°C) for both S. aureus and B. anthracis enzymes [1].

Sortase A inhibition IC50 comparison Pyridazinone SAR

Critical -OH vs -SH Substituent Effect at R1: SAR Basis for 2-6 Inactivity Versus Active Analog 2-5

Replacing the thiol group (-SH) at R1 with a hydroxyl group (-OH) while retaining a bulkier R2 substituent abolishes SrtA inhibition [1]. Compound 2-5 (-OMe at R1, -SH at R2) inhibits S. aureus SrtA with an IC50 of 9.3 ± 0.6 µM, whereas compound 2-6 (-OH at R1, -OCH2Ph at R2) shows no inhibition (IC50 > 50 µM) [1]. NMR structural studies later confirmed that pyridazinone inhibitors covalently modify the active-site cysteine thiol via the R1 -SH group; the -OH group in 2-6 cannot form this covalent adduct, explaining its inactivity [2].

Structure-activity relationship Cysteine targeting Substituent effect

Dual-Species Inactivity Against S. aureus and B. anthracis SrtA Orthologs for Pan-Sortase Selectivity Profiling

Compound 2-6 is one of the few pyridazinone analogs that is completely inactive against both S. aureus SrtA (IC50 > 50 µM) and B. anthracis SrtA (IC50 > 50 µM) [1]. By contrast, many active analogs such as 2-1 (SA SrtA IC50 = 0.20 µM, BA SrtA IC50 = 1.4 µM) and 2-13 (SA SrtA IC50 = 5.5 µM, BA SrtA IC50 = 1.8 µM) display differential potency across orthologs [1]. The dual inactivity of 2-6 eliminates confounding ortholog-specific residual inhibition when used as a control in cross-species SrtA studies.

Ortholog selectivity Sortase A Broad-spectrum inactivity

Minimal Impact on Bacterial Growth: Supporting Use as a Phenotypic Control in S. aureus Virulence Assays

The original SAR study demonstrated that pyridazinone SrtA inhibitors, including the broader class, do not impair S. aureus growth in cell culture, consistent with the known phenotype of srtA− knockout strains which show no growth defects [1]. As the most thoroughly characterized inactive analog, compound 2-6 is expected to exhibit negligible bacterial growth inhibition at concentrations up to 50 µM, making it suitable as a matched control in virulence factor display assays where any observed anti-virulence effect with active analogs can be confidently attributed to SrtA inhibition rather than general cytotoxicity.

Bacterial viability Phenotypic control Virulence assay

Structural Definition via NMR as Part of the Pyridazinone Inhibitor Class: Mechanistic Framework Confirming 2-6 Inactivity

Subsequent NMR-based structural studies on pyridazinone inhibitors established that covalent modification of the active-site cysteine thiol is the primary mechanism of SrtA inhibition [2]. Compound 2-6, lacking a thiol group at either R1 or R2 positions, is mechanistically incapable of forming the requisite covalent adduct, providing a structural rationale for its >50 µM IC50 values [2][1]. This mechanistic insight elevates 2-6 from a simple inactive compound to a rationally designed negative control that validates the covalent inhibition hypothesis in each experimental run.

NMR structure Inhibitor mechanism Covalent modification

Pyridazinone 2-6 Application Scenarios: Defined Negative Control for Sortase A Inhibitor Discovery and Target Validation


Matched Negative Control in SrtA Biochemical Inhibition Assays for High-Throughput Screening

In fluorescence-based SrtA cleavage assays, compound 2-6 serves as a rigorously characterized, scaffold-matched negative control at concentrations up to 50 µM. Its >250-fold inactivity relative to lead compound 2-1 (IC50 0.20 µM) allows researchers to define assay signal windows and establish Z'-factor quality metrics with a compound that shares the same core structure but lacks inhibitory activity [1]. This is critical for distinguishing true hits from false positives arising from assay interference or aggregation.

Mechanism-of-Action Validation: Confirming Covalent Cysteine Modification as the Mode of Inhibition

The structural-mechanistic studies demonstrating that active pyridazinones covalently modify the SrtA active-site cysteine via a thiol group [2] mean that 2-6, which substitutes -OH for -SH at R1, provides a direct test of the covalent inhibition hypothesis. Any observed inhibition by active analogs that is abolished by 2-6 can be attributed specifically to cysteine modification, strengthening the mechanistic rationale for lead series development [2][1].

Phenotypic Control in S. aureus Virulence Factor Display Assays

When assessing SrtA-mediated protein display on the S. aureus cell surface, compound 2-6 functions as a negative control that does not inhibit SrtA and does not impair bacterial growth (class-level property) [1]. Parallel testing with active inhibitors such as 2-1 or 2-9, whose SrtA inhibitory effects manifest as reduced virulence factor anchoring, paired with 2-6 as the inactive control, enables confident attribution of anti-virulence phenotypes to SrtA inhibition rather than off-target effects [1].

Cross-Species SrtA Selectivity Profiling: Dual B. anthracis/S. aureus Ortholog Control

For researchers characterizing SrtA inhibitors across Gram-positive pathogens, 2-6 provides a single compound that is inactive against both B. anthracis and S. aureus SrtA enzymes (IC50 > 50 µM for both) [1]. Unlike active analogs that show ortholog-dependent potency differences (e.g., 2-1: 0.20 µM vs 1.4 µM), 2-6 establishes a uniform baseline for cross-species assay normalization, simplifying the identification of broad-spectrum vs species-selective SrtA inhibitors [1].

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